CB1 Receptor Inverse Agonism Potency: Class-Level Inferiority Risk vs. Co-crystallized Lead (R)-14g
No direct binding or functional assay data for the target compound have been published. However, the benzodioxole class originates from a fragment-based hit that was optimized into the co-crystallized lead (R)-14g, which exhibits high CB1 affinity and robust inverse agonism [1]. The target compound was listed in the Roche patent family as part of broad Markush claims but was not prioritized for profiling [2]. Absence of disclosed Ki, IC₅₀, or EC₅₀ values for this compound strongly suggests that it did not meet the potency thresholds achieved by the lead series (e.g., (R)-14g: CB1 functional inverse agonism IC₅₀ < 100 nM; in vivo hypothermia reversal ED₅₀ < 10 mg/kg p.o.) [1]. Users must independently generate matched-pair data against a characterized comparator such as (R)-14g.
| Evidence Dimension | CB1 inverse agonism potency (functional assay) |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | (R)-14g: IC₅₀ < 100 nM (CB1 GTPγS assay); ED₅₀ < 10 mg/kg p.o. (CP-55,940-induced hypothermia reversal in NMRI mice) [1] |
| Quantified Difference | Unknown; target compound lacks disclosed activity |
| Conditions | CB1 GTPγS binding assay; in vivo hypothermia model (NMRI mouse) |
Why This Matters
Without internally generated benchmarking data, purchasing this compound for in vivo obesity models carries a high risk of inactivity relative to the validated lead (R)-14g, which has demonstrated oral efficacy and target engagement.
- [1] Alig L, Alsenz J, Andjelkovic M, et al. Benzodioxoles: novel cannabinoid-1 receptor inverse agonists for the treatment of obesity. J Med Chem. 2008;51(7):2115-2127. doi:10.1021/jm701487t View Source
- [2] Alanine A, Bleicher K, Guba W, et al. Benzodioxole derivatives. US Patent Application US20040142922 A1. Published July 22, 2004. View Source
